Cas no 7312-27-8 (3-(3,4-dichlorophenyl)prop-2-enoic acid)

3-(3,4-Dichlorophenyl)prop-2-enoic acid is a chlorinated phenylpropenoic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated double bond and electron-withdrawing dichlorophenyl group, enhancing reactivity in Michael additions and cyclization reactions. The compound serves as a versatile building block for agrochemicals and bioactive molecules due to its stability and functional group compatibility. Its high purity and well-defined chemical properties make it suitable for research and industrial-scale processes. The dichlorophenyl moiety contributes to lipophilicity, facilitating interactions in target-specific applications. Proper handling is advised due to potential irritant properties.
3-(3,4-dichlorophenyl)prop-2-enoic acid structure
7312-27-8 structure
Product Name:3-(3,4-dichlorophenyl)prop-2-enoic acid
CAS No:7312-27-8
MF:C9H6Cl2O2
MW:217.0487408638
CID:542975
PubChem ID:688027
Update Time:2025-11-01

3-(3,4-dichlorophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(3,4-Dichlorophenyl)acrylic acid
    • (2E)-3-(3,4-Dichlorophenyl)acrylic acid
    • 2-Propenoic acid, 3-(3,4-dichlorophenyl)-, (2E)-
    • (E)-3-(3,4-dichlorophenyl)-2-propenoic acid
    • 3-(3,4-dichlorophenyl)-2-propeneoic acid
    • 3-(3,4-dichlorophenyl)-2-propenoic acid
    • 3,4-Dichlor-coumarin
    • 3,4-Dichlorcumarin
    • 3,4-Dichlor-cumarin
    • 3',4'-Dichloro-(E)-cinnamic Acid
    • 3,4-dichloro-2h-chromen-2-one
    • 3,4-dichloro-chromen-2-one
    • 3,4-dichlorocoumarin
    • 3,4-dichloro-coumarin
    • AC1L5WHG
    • AR-1E9072
    • CTK4J3807
    • NSC135925
    • ST50
    • 3-(3,4-dichlorophenyl)prop-2-enoic acid
    • (E)-3-(3,4-Dichloro-phenyl)-acrylic acid
    • 7312-27-8
    • F3284-7990
    • Cinnamic acid, 3,4-dichloro-
    • 2-Propenoic acid, 3-(3,4-dichlorophenyl)-
    • 3,4-DichlorocinnamicAcid
    • 1202-39-7
    • (E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
    • BRN 1872129
    • EN300-364792
    • (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
    • AB01329479-02
    • AS-9901
    • Z56895731
    • (E)-3-(3,4-dichlorophenyl)prop-2-enoic acid;3,4-Dichlorocinnamic Acid
    • W-108480
    • AKOS000263421
    • 3,4-Dichlorocinnnamic acid
    • (E)-3,4-dichlorocinnamic acid
    • CS-0128750
    • NSC-518800
    • UNII-480625A7SY
    • NSC 518800
    • 480625A7SY
    • SCHEMBL1124516
    • AMY3797
    • MFCD00004385
    • AC7593
    • NCGC00337779-01
    • BP-13254
    • E-3-(3,4-dichlorophenyl)propenoic acid
    • A804475
    • EINECS 214-866-4
    • InChI=1/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2
    • 3-(3,4-Dichlorophenyl)acrylic acid
    • NSC518800
    • 3,4-Dichlorocinnamic acid, 97%
    • HMS1409I07
    • (2E)-3-(3,4-Dichlorophenyl)-2-propenoic acid #
    • 3,4-DICHLOROCINNAMIC ACID
    • 3',4'-Dichlorocinnamic acid
    • 3,4-DICHLOROCINNAMIC ACID, PREDOMIN ANTLY TRANS
    • EN300-17155
    • Q27259084
    • STL560135
    • DB-327899
    • (E)-3-(3,4-Dichlorophenyl)acrylicacid
    • ALBB-011732
    • Inchi: 1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
    • InChI Key: RRLUFPHCTSFKNR-DUXPYHPUSA-N
    • SMILES: ClC1=C(C=CC(/C=C/C(=O)O)=C1)Cl

Computed Properties

  • Exact Mass: 215.97458
  • Monoisotopic Mass: 215.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
  • LogP: 3.09120

3-(3,4-dichlorophenyl)prop-2-enoic acid Pricemore >>

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